1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine derivative with a piperidine precursor.
Addition of the carbonitrile group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:
5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-Chloro-1-(4-(methylsulfonyl)phenyl)-4-(1-(5-propylpyrimidin-2-yl)piperidin-4-yloxy)pyridin-2(1H)-one: Another pyrimidine derivative with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWRQTOEJRBYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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